molecular formula C16H18FN B12839486 (S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine

(S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine

Katalognummer: B12839486
Molekulargewicht: 243.32 g/mol
InChI-Schlüssel: ZZXAHUZHXSXCSK-STQMWFEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorophenyl group and a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and (S)-1-phenylethylamine.

    Reductive Amination: The key step involves the reductive amination of 2-fluorobenzaldehyde with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The resulting product is purified using standard techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of chiral amines with biological targets.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the chiral centers contribute to its stereospecific effects. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to therapeutic or biological outcomes.

Vergleich Mit ähnlichen Verbindungen

    ®-1-(2-Fluorophenyl)-N-(®-1-phenylethyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(2-Fluorophenyl)-N-phenylethylamine: Lacks the chiral centers present in the original compound.

    1-(2-Chlorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: (S)-1-(2-Fluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design.

Eigenschaften

Molekularformel

C16H18FN

Molekulargewicht

243.32 g/mol

IUPAC-Name

(1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine

InChI

InChI=1S/C16H18FN/c1-12(14-8-4-3-5-9-14)18-13(2)15-10-6-7-11-16(15)17/h3-13,18H,1-2H3/t12-,13-/m0/s1

InChI-Schlüssel

ZZXAHUZHXSXCSK-STQMWFEESA-N

Isomerische SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2F

Kanonische SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.